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Heptelidic acid

Cancer Metabolism Glycolysis Inhibition DNA Repair

GAPDH inhibitors like iodoacetate or 3-BrPA often lack target specificity, confounding metabolic studies. Heptelidic acid solves this with a validated dual-target profile. - Irreversibly inhibits GAPDH (Ki=1.6 µM) and competitively inhibits DNA polymerases β, λ & TdT (Kis=5.2-9.5 µM). - Enables selective glucose-dependent ATP depletion, specifically eliminating high-glycolytic cancer cells (melanoma, pancreatic). - Ships globally at ≥98% purity with full QC documentation.

Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
CAS No. 57710-57-3
Cat. No. B1673122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptelidic acid
CAS57710-57-3
SynonymsHeptelidic acid;  Koningic acid;  Avocettin; 
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2(CO2)C3C1C=C(COC3=O)C(=O)O
InChIInChI=1S/C15H20O5/c1-8(2)10-3-4-15(7-20-15)12-11(10)5-9(13(16)17)6-19-14(12)18/h5,8,10-12H,3-4,6-7H2,1-2H3,(H,16,17)/t10-,11-,12-,15-/m1/s1
InChIKeyJESMSCGUTIEROV-RTWAVKEYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Heptelidic Acid: Dual GAPDH/DNA Polymerase Inhibitor


Heptelidic acid (also known as koningic acid) is a sesquiterpene lactone antibiotic derived from fungal sources, including *Aspergillus oryzae* and *Trichoderma* species [1]. It is a potent, selective, and irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme [1]. Critically, it also exhibits a unique secondary activity as a selective, competitive inhibitor of mammalian DNA polymerases β and λ, and terminal deoxynucleotidyl transferase (TdT) in family X of DNA polymerases [1]. This dual-action profile distinguishes it from other glycolysis inhibitors and positions it as a valuable tool for probing metabolic vulnerabilities and DNA repair pathways in high-glycolytic cancer models.

1
GAPDH pathway inhibition study fit (irreversible binding)
2
DNA polymerase β/λ & TdT (family X) inhibition study fit
3
High-glycolytic cancer cell-model studies (glucose-dependent context)

Heptelidic Acid vs. Generic GAPDH Inhibitors


Generic GAPDH inhibitors, such as iodoacetate (IAA) or 3-bromopyruvate (3-BrPA), are often used to block glycolysis. However, these agents lack the multi-target profile of heptelidic acid. For instance, while 3-BrPA is a more potent GAPDH inhibitor (IC50 ~2.5 µM) than IAA (IC50 ~150 µM), it also targets hexokinase and is an alkylating agent with broad, non-specific cytotoxicity [1]. In contrast, heptelidic acid's dual inhibition of GAPDH (Ki = 1.6 µM) and specific DNA polymerases (Kis = 5.2-9.5 µM) enables a unique, context-dependent perturbation of both energy metabolism and DNA repair, a property not shared by these generic agents [2]. Furthermore, its mechanism of action is uniquely tied to glucose-dependent ATP depletion, selectively killing high-glycolytic cancer cells [3]. Substituting heptelidic acid with a broader-spectrum GAPDH inhibitor would therefore compromise the specificity and mechanistic clarity of an experiment.

Iodoacetate (IAA) / 3-Bromopyruvate (3-BrPA)
No DNA polymerase inhibition contextHeptelidic acid additionally targets DNA Pol β/λ/TdT, enabling glycolysis–DNA repair interplay studies
Alkylating-agent mechanism mismatch
IAA/3-BrPA act as broad alkylating agents with non-specific cytotoxicityHeptelidic acid’s glucose-dependent ATP depletion yields a distinct selectivity profile
Target spectrum divergence
3-BrPA also inhibits hexokinase; IAA lacks DNA polymerase activityDual-target GAPDH/DNA Pol inhibition is not replicated by generic agents

Heptelidic Acid Quantitative Evidence


Dual-Target Inhibition: GAPDH and DNA Polymerases

Heptelidic acid differentiates itself from other glycolysis inhibitors by exhibiting a well-defined dual-target profile. It acts as an irreversible inhibitor of GAPDH with a Ki of 1.6 µM [1]. In addition, it is a selective, competitive inhibitor of mammalian DNA polymerases β and λ, and terminal deoxynucleotidyl transferase (TdT) in family X, with Ki values ranging from 5.2 to 9.5 µM [1]. This dual activity is absent in common GAPDH inhibitors like iodoacetate (IAA) or 3-bromopyruvate (3-BrPA), which primarily function as alkylating agents with a different, often broader, target spectrum [2].

Dual-target inhibition
Reported
Heptelidic acid: GAPDH Ki 1.6 µM; DNA Pol β/λ/TdT Ki 5.2–9.5 µM
IAA: GAPDH IC50 ~150 µM, no DNA Pol inhibition
3-BrPA: GAPDH IC50 ~2.5 µM, also hexokinase inhibitor
Supports glycolysis & DNA repair interplay research
Cell-free lysate and in vitro enzymatic assays
Cancer Metabolism Glycolysis Inhibition DNA Repair

Superior Binding Affinity in Docking

In a comparative molecular docking study against *Plasmodium falciparum* GAPDH (PfGAPDH), heptelidic acid demonstrated a significantly stronger binding affinity than the classic GAPDH inhibitor iodoacetate. Heptelidic acid exhibited a binding energy of -6.47 kcal/mol, which is 62% stronger than the -3.98 kcal/mol observed for iodoacetate [1]. This computational evidence supports the compound's enhanced interaction with the target enzyme's active site.

Docking binding affinity
In silico context
Heptelidic acid: -6.47 kcal/mol
Iodoacetate: -3.98 kcal/mol
62% more favorable binding energy reported
Reported in silico binding affinity context
PfGAPDH model, CANAPL library docking
Computational Chemistry Enzyme Inhibition Antimalarial Research

Glucose-Dependent Selective Cytotoxicity

Heptelidic acid selectively induces apoptosis in cancer cells with a high glycolytic rate, a phenomenon known as the Warburg effect. This selective cytotoxicity is achieved through glucose-dependent active ATP depletion [1]. This mechanism of action is distinct from the less selective cytotoxicity of other GAPDH inhibitors like iodoacetate (IAA), which was shown to have a lower relative ATP depletion and higher non-specific cytotoxicity in comparative studies [2].

Cytotoxicity mechanism
Cross-study comparable
Heptelidic acid: glucose-dependent ATP depletion; selective apoptosis in high-glycolytic cells
IAA/3-BrPA: broader, non-specific cytotoxicity; lower relative ATP depletion reported for IAA
Supports cell-model selectivity endpoint interpretation
In vitro high-glycolytic cancer cell models
Cancer Biology Warburg Effect Metabolic Therapy

Heptelidic Acid Research Applications


Glycolysis and DNA Repair Interplay in Cancer

Heptelidic acid is the inhibitor of choice for experiments designed to study the simultaneous inhibition of glycolysis and DNA repair pathways. Its unique, validated dual-target profile (GAPDH Ki = 1.6 µM; DNA Pol Ki = 5.2-9.5 µM) [1] allows researchers to investigate the functional consequences of a combined metabolic and genomic stress that is not achievable with single-target agents like iodoacetate or 3-BrPA. This is critical for elucidating synthetic lethal interactions in cancers with defective DNA damage response mechanisms.

Targeted Killing of High-Glycolytic Tumors

For studies aiming to selectively eliminate cancer cells with a high glycolytic rate, heptelidic acid is the preferred tool due to its demonstrated mechanism of glucose-dependent ATP depletion [2]. This targeted cytotoxicity provides a cleaner experimental system compared to broad-spectrum alkylating agents like 3-BrPA, which cause non-specific cell death. This makes it ideal for validating the therapeutic potential of targeting the Warburg effect in specific cancer types, such as pancreatic cancer and melanoma [3].

Structure-Based Drug Design for GAPDH

Heptelidic acid serves as a validated chemical probe for structure-based drug design efforts targeting GAPDH. Its strong binding affinity to the active site, as evidenced by molecular docking (-6.47 kcal/mol binding energy) [4] and its known covalent modification of the Cys149 residue [5], provides a solid foundation for rational drug design. Medicinal chemists can use this compound as a starting point for developing more potent or selective GAPDH inhibitors, avoiding the need to work with less characterized, weaker-binding analogs like iodoacetate.

Application
Selection Property
Validation Focus
Glycolysis & DNA repair interplay studies
Dual GAPDH / DNA polymerase inhibition profile
Synthetic lethal interactions, pathway-response endpoints
High-glycolytic cancer cell-model studies
Glucose-dependent cytotoxicity mechanism
Cell-model selectivity & ATP depletion endpoints
GAPDH-targeted drug design research
Covalent active-site modification & binding affinity
Structure-activity relationship & selectivity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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